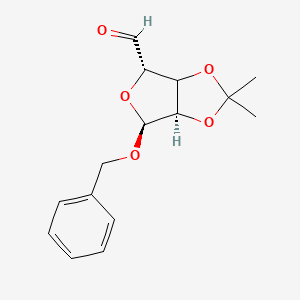

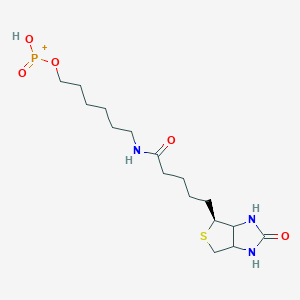

![molecular formula C₁₃H₁₅BrN₂O₇ B1140133 [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6161-23-5](/img/structure/B1140133.png)

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of acetate ester . It is related to uridine triacetate, which is a prodrug for uridine and is used for the treatment of hereditary orotic aciduria and for management of fluorouracil toxicity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including acetyloxy and dioxopyrimidinyl groups . It’s structurally similar to other compounds like 2’-deoxyuridine 5’-monophosphate .Aplicaciones Científicas De Investigación

DNA Synthesis Study

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is useful for the study of DNA synthesis where it is incorporated into DNA in place of thymidine . This allows researchers to track and study the process of DNA replication .

Cell Proliferation Analysis

This compound is extensively used to measure DNA synthesis and to label dividing cells . It is therefore used to study cell signaling and other processes that induce cell proliferation .

Immunohistochemical Analysis

The resulting DNA, after the incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine, can be used in conjunction with specific antibodies for the immunohistochemical analysis of cell proliferation .

Radiosensitization

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine has been studied as a radiosensitizer . This means it can make cancer cells more sensitive to radiation therapy, potentially improving the effectiveness of the treatment .

Diagnostic Tool in Oncology

This compound has been used as a diagnostic tool in people with cancer . By incorporating into the DNA of rapidly dividing cancer cells, it allows these cells to be identified and studied .

Microbial Identification

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can also be used to identify microorganisms that respond to specific carbon substrates in aquatic and soil environments .

Gene Silencing Study

Bromodeoxyuridine, a related compound, has been found to release gene silencing caused by DNA methylation . This suggests that 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine may have similar effects and could be used to study gene silencing mechanisms .

X-ray Diffraction Experiments

The bromine atom in 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can be used in X-ray diffraction experiments in crystals containing either DNA or RNA . This can provide valuable insights into the structure and function of these biological molecules .

Propiedades

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHCNASFWJWJB-HBNTYKKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

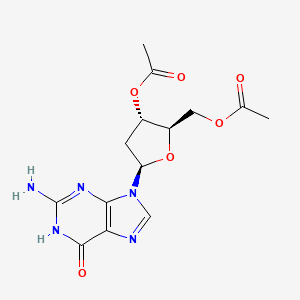

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

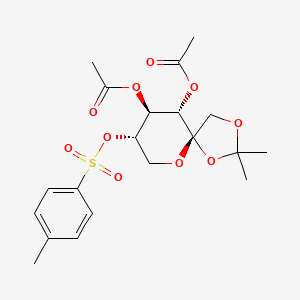

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)